molecular formula C34H21B B1373215 2-Bromo-9,10-di(naphthalen-1-yl)anthracene CAS No. 929031-39-0

2-Bromo-9,10-di(naphthalen-1-yl)anthracene

Cat. No. B1373215
M. Wt: 509.4 g/mol
InChI Key: LMXOZFCNVIVYSH-UHFFFAOYSA-N
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Patent
US09045419B2

Procedure details

360 g (1.74 mol) of bromonaphthalene was dissolved with THF in a 5 L flask and the temperature was lowered to −78° C. and 1600 ml (1.6 mol) of 1.6M n-BuLi was slowly added dropwise thereto. The mixture was stirred for one hour, and then 200 g (0.68 mol) of 2-bromoanthraquinone was added thereto in a solid state and then the temperature was slowly raised to room temperature and the resultant mixture was stirred. After 12 hours, 500 ml of 2N HCl(aq) was added thereto. Then, an organic layer was isolated and dried over MgSO4 and condensed under reduced pressure, thereby producing Compound C. The Compound C was used in the subsequent reaction without purification. Compound C, 346 g (2.09 mol) of KI, and 443 g (4.1 mol) of NaH2PO2.H2O were diluted with an acetic acid and then the mixture was refluxed while heating. The temperature was lowered to room temperature and thus a solid was precipitated. The solid was filtered, washed with excess water and MeOH, and re-crystallized with 300 ml of toluene, thereby producing 2-bromo-9,10-di(2-naphthyl)anthracene (230 g, 64%).
Quantity
360 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
NaH2PO2.H2O
Quantity
443 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[Li][CH2:13][CH2:14][CH2:15][CH3:16].[Br:17][C:18]1[CH:31]=[CH:30][C:29]2[C:28](=O)[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:21](=O)[C:20]=2[CH:19]=1.Cl>C(O)(=O)C.C1COCC1>[Br:17][C:18]1[CH:31]=[CH:30][C:29]2[C:20](=[C:21]([C:13]3[C:11]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[CH:16]=[CH:15][CH:14]=3)[C:22]3[C:27]([C:28]=2[C:2]2[C:11]4[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:5]=[CH:4][CH:3]=2)=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:19]=1

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1600 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Six
Name
Compound C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaH2PO2.H2O
Quantity
443 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was lowered to −78° C.
WAIT
Type
WAIT
Details
After 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Then, an organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 and condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The Compound C was used in the subsequent reaction without purification
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating
CUSTOM
Type
CUSTOM
Details
was lowered to room temperature
CUSTOM
Type
CUSTOM
Details
thus a solid was precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with excess water and MeOH
CUSTOM
Type
CUSTOM
Details
re-crystallized with 300 ml of toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C1=CC=CC2=CC=CC=C12)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.